N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O3/c1-25-14-5-3-2-4-13(14)10-15(24)21-11-16-22-17(23-26-16)12-6-8-18(19,20)9-7-12/h2-5,12H,6-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBACNHZUIXIDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Oxadiazole Moiety : A five-membered heterocyclic ring containing two nitrogen atoms, contributing to the compound's unique chemical properties.
- Difluorocyclohexyl Group : Enhances lipophilicity and may influence biological activity.
- Methoxyphenyl Acetamide Group : Imparts additional pharmacological properties.
Biological Activities
Preliminary studies indicate that compounds containing oxadiazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : Potential to inhibit the growth of bacteria and fungi.
- Anti-inflammatory Effects : May modulate inflammatory responses, which is critical in conditions like ischemic stroke.
- Anticancer Properties : Preliminary evidence suggests inhibition of cancer cell proliferation through interference with specific signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits bacterial and fungal growth | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Anticancer | Inhibits cancer cell proliferation |
The mechanism of action for this compound involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : It can bind to receptors affecting signal transduction and gene expression.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : Through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of the Difluorocyclohexyl Group : Via fluorination reactions.
- Acetamide Formation : Coupling the methoxyphenyl group with the oxadiazole derivative.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Oxadiazole Formation | Cyclization | Hydrazides, Carboxylic Acids |
| Difluorocyclohexyl Introduction | Fluorination | Fluorinating Agents |
| Acetamide Coupling | Coupling | Methoxyphenyl derivatives |
Case Studies and Research Findings
Research has highlighted the compound's potential in various therapeutic areas. For instance:
- Neuroprotection in Ischemic Stroke : Studies suggest that derivatives similar to this compound may protect neuronal cells by modulating inflammatory responses.
- Cancer Cell Line Studies : Experiments on specific cancer cell lines have shown reduced cell viability upon treatment with oxadiazole-containing compounds.
- Antimicrobial Testing : The compound has been evaluated against a range of pathogens, demonstrating significant inhibitory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related acetamides and heterocyclic derivatives reported in the literature. Key comparisons include:
Structural Analogues with 1,2,4-Oxadiazole Moieties
- Compound 76 (EP 2 697 207 B1) : Contains a 1,2,4-oxadiazole ring linked to a cyclopropyl group and a methoxyphenyl moiety. Unlike the target compound, it lacks fluorine atoms but includes trifluoromethyl groups elsewhere, which enhance resistance to oxidative metabolism .
- 876577-89-8 (): A 1,3,4-oxadiazole derivative with a methyl-furyl substituent.
Acetamide Derivatives with Methoxyphenyl Groups
- Hypoglycemic Acetamides (): Compounds like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides exhibit hypoglycemic activity in mice. The methoxyphenoxy group in these compounds contrasts with the target’s 2-methoxyphenylacetamide chain, but both highlight the role of methoxy-substituted aromatics in modulating biological activity .
- Oxadixyl () : A pesticide with an N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide structure. While functionally distinct, its methoxyphenylacetamide backbone demonstrates the versatility of this motif in agrochemical design .
Fluorinated Heterocycles
- Flumetsulam (): A triazolopyrimidine sulfonamide with a difluorophenyl group.
- Compound 5d () : A benzothiazole-oxadiazole hybrid with anti-inflammatory and antibacterial activity. The absence of fluorine in this compound suggests that the target’s difluorocyclohexyl group may confer superior pharmacokinetic properties .
Data Tables
Table 1: Structural Comparison of Key Analogues
Discussion of Research Findings
- Structural Advantages: The target compound’s 4,4-difluorocyclohexyl group likely enhances lipophilicity and membrane permeability compared to non-fluorinated analogues like Compound 76 . The 1,2,4-oxadiazole core may confer metabolic stability over triazoles or thiadiazoles seen in and .
- Functional Implications : The 2-methoxyphenyl group is associated with diverse activities, including hypoglycemic () and anti-inflammatory () effects. However, the absence of direct activity data for the target compound necessitates caution in extrapolating these properties.
- The target compound’s structural similarity to these patented molecules hints at unexplored therapeutic avenues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
